1,4-Diacetoxy-2-bromobenzene
Overview
Description
1,4-Diacetoxy-2-bromobenzene is an organic compound with the linear formula (H3CCO2)2C6H3Br . It has a molecular weight of 273.08 .
Synthesis Analysis
This compound can be prepared by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride .Molecular Structure Analysis
The empirical formula of this compound is C10H9BrO4 . The linear formula is (H3CCO2)2C6H3Br .Chemical Reactions Analysis
This compound may be used to synthesize bromohydroquinone .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 70-75 °C (lit.) .Scientific Research Applications
Synthesis of Related Compounds
1,4-Diacetoxy-2-bromobenzene is not directly discussed in the available literature. However, its related compounds like 1-bromo-2,4-dinitrobenzene and other bromobenzene derivatives have been synthesized for various applications. For example, 1-bromo-2,4-dinitrobenzene is used in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material. Its synthesis from bromobenzene involves nitration in water, yielding high purity and yield products (Xuan et al., 2010).
Electrochemical Applications
Bromine derivatives of dihydroxybenzenes, which include compounds related to this compound, have been studied for their role in supercapacitors. These compounds, when used as additives in electrolytes, significantly increase the capacitance value of supercapacitors. This implies potential applications of such compounds in energy storage technologies (Frąckowiak et al., 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of bromobenzene, which can be structurally related to this compound, have been utilized. For instance, 3,4-Diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential medicinal applications, was prepared from bromobenzene through a series of chemical reactions including vinyl aziridine opening (Paul et al., 2001).
Industrial and Environmental Research
Studies involving bromobenzene and its derivatives, which are structurally related to this compound, have also focused on their impact in industrial and environmental contexts. Research on different hepatic concentrations of bromobenzene and its derivatives in humanized-liver mice provided insights into the toxicological potential of these compounds, which is crucial for assessing environmental and occupational hazards (Miura et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of other biochemicals .
Mode of Action
It is known that this compound can be prepared by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride .
Biochemical Pathways
1,4-Diacetoxy-2-bromobenzene may be used to synthesize bromohydroquinone and (Sp, S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene
Biochemical Analysis
Biochemical Properties
1,4-Diacetoxy-2-bromobenzene plays a significant role in biochemical reactions, particularly in the synthesis of bromohydroquinone and other complex organic molecules . It interacts with enzymes such as bromoperoxidases, which catalyze the bromination of organic substrates. The compound’s acetoxy groups facilitate its binding to active sites of enzymes, enhancing its reactivity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products may influence cellular function differently compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, generating reactive intermediates. These intermediates can then participate in phase II reactions, where they conjugate with endogenous molecules such as glucuronic acid or sulfate, increasing their hydrophilicity and facilitating excretion. The compound’s interactions with enzymes like cytochrome P450 play a crucial role in its metabolism and clearance from the body.
Properties
IUPAC Name |
(4-acetyloxy-3-bromophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFNWOHWJOCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391036 | |
Record name | 1,4-Diacetoxy-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52376-16-6 | |
Record name | 1,4-Diacetoxy-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.